Cas no 2098097-07-3 (N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride)

N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride is a chemically synthesized compound featuring a thiazole core modified with a 1,4-diazepane moiety and an acetamide group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for research applications. The structural integration of the diazepane ring confers potential pharmacological relevance, particularly in targeting biological systems involving nitrogen-containing heterocycles. This compound may serve as a valuable intermediate or scaffold in medicinal chemistry, especially for the development of bioactive molecules. Its well-defined molecular structure allows for precise characterization and reproducibility in experimental settings. The hydrochloride salt further ensures compatibility with aqueous-based studies.
N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride structure
2098097-07-3 structure
Product Name:N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride
CAS No:2098097-07-3
MF:C11H20Cl2N4OS
MW:327.273698806763
CID:5049317
Update Time:2025-05-24

N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(5-((1,4-diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride
    • N-[5-(1,4-diazepan-1-ylmethyl)-1,3-thiazol-2-yl]acetamide;dihydrochloride
    • N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride
    • Inchi: 1S/C11H18N4OS.2ClH/c1-9(16)14-11-13-7-10(17-11)8-15-5-2-3-12-4-6-15;;/h7,12H,2-6,8H2,1H3,(H,13,14,16);2*1H
    • InChI Key: OJLWYRDIJRQNAX-UHFFFAOYSA-N
    • SMILES: Cl.Cl.S1C(NC(C)=O)=NC=C1CN1CCNCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Topological Polar Surface Area: 85.5

N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride Pricemore >>

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Additional information on N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride

N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide Dihydrochloride: A Comprehensive Overview

N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride, identified by the CAS number 2098097-07-3, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule combines a thiazole ring system with a diazepane moiety, making it a promising candidate for various biological assays.

The thiazole ring, a heterocyclic structure containing sulfur and nitrogen atoms, is a common feature in many bioactive compounds. In this compound, the thiazole ring is substituted at the 5-position with a (1,4-diazepan-1-yl)methyl group. The diazepane ring, a seven-membered ring containing two nitrogen atoms, adds complexity to the molecule and may contribute to its pharmacological properties. The acetamide group attached to the thiazole ring further enhances the compound's potential for interaction with biological targets.

Recent studies have highlighted the importance of such heterocyclic compounds in modulating various cellular pathways. For instance, research has shown that compounds with similar structural motifs can act as inhibitors of certain enzymes or receptors, making them valuable leads in drug discovery. The dihydrochloride salt form of this compound suggests its potential for use in pharmaceutical formulations, where stability and bioavailability are critical factors.

The synthesis of N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride involves a multi-step process that includes the formation of the thiazole ring, followed by substitution reactions to introduce the diazepane and acetamide groups. The optimization of these steps is crucial to ensure high yields and purity of the final product. Researchers have explored various synthetic strategies, including microwave-assisted synthesis and catalytic methods, to improve the efficiency of this process.

In terms of biological activity, this compound has been tested in vitro for its effects on cell proliferation and apoptosis. Preliminary results indicate that it may possess anti-proliferative activity against certain cancer cell lines, suggesting its potential as an anti-cancer agent. Additionally, studies are underway to evaluate its effects on neuronal cells, which could pave the way for its use in neurodegenerative diseases.

The structural versatility of N-(5-((1,4-Diazepan-1-yl)methyl)thiazol-2-yl)acetamide dihydrochloride makes it an attractive candidate for further exploration in medicinal chemistry. Its ability to modulate multiple biological targets highlights the need for comprehensive pharmacokinetic and toxicological studies to assess its suitability as a therapeutic agent.

In conclusion, CAS No 2098097-07-3 represents a promising compound with diverse applications in drug discovery and development. Its unique combination of structural features and potential biological activities positions it as a valuable tool for researchers in the field of organic chemistry and pharmacology.

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